1-Ethyl-1-(o-tolyl)hydrazine

Arylhydrazine synthesis Electrochemical reduction Isomeric selectivity

1-Ethyl-1-(o-tolyl)hydrazine (CAS 910041-10-0), systematically named 1-ethyl-1-(2-methylphenyl)hydrazine, is an N-alkyl-N-aryl substituted hydrazine derivative with the molecular formula C₉H₁₄N₂ and molecular weight 150.22 g/mol. The compound features a terminal primary amino group (-NH₂) on a hydrazine nitrogen that is simultaneously substituted with both an ethyl group and an ortho-tolyl (2-methylphenyl) group, creating a specific steric and electronic environment around the hydrazine moiety.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 910041-10-0
Cat. No. B1601982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1-(o-tolyl)hydrazine
CAS910041-10-0
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1C)N
InChIInChI=1S/C9H14N2/c1-3-11(10)9-7-5-4-6-8(9)2/h4-7H,3,10H2,1-2H3
InChIKeyFGGBNBLMSDRPEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1-(o-tolyl)hydrazine (CAS 910041-10-0): N-Substituted Arylhydrazine Building Block for Heterocyclic Synthesis


1-Ethyl-1-(o-tolyl)hydrazine (CAS 910041-10-0), systematically named 1-ethyl-1-(2-methylphenyl)hydrazine, is an N-alkyl-N-aryl substituted hydrazine derivative with the molecular formula C₉H₁₄N₂ and molecular weight 150.22 g/mol [1]. The compound features a terminal primary amino group (-NH₂) on a hydrazine nitrogen that is simultaneously substituted with both an ethyl group and an ortho-tolyl (2-methylphenyl) group, creating a specific steric and electronic environment around the hydrazine moiety. As a member of the mono-arylhydrazine class, this compound serves as a versatile intermediate for the construction of nitrogen-containing heterocycles including indoles and pyrazoles [2], with applications spanning pharmaceutical research and agrochemical development [3].

Why 1-Ethyl-1-(o-tolyl)hydrazine Cannot Be Arbitrarily Replaced by Other Arylhydrazine Derivatives


1-Ethyl-1-(o-tolyl)hydrazine occupies a specific structural niche that materially affects its synthetic utility relative to closely related analogs. The simultaneous presence of the ethyl group on the N1 nitrogen and the ortho-methyl substituent on the phenyl ring creates distinct steric constraints and electronic properties that influence both nucleophilicity at the terminal NH₂ position and regioselectivity in cyclization reactions. Systematic studies have demonstrated that terminal alkylation of arylhydrazines produces measurable differences in Fischer indole synthesis outcomes, including altered reaction rates and product yields compared to unalkylated counterparts [1]. Furthermore, the alkylation of 1-alkyl-1-arylhydrazines for further derivatization presents regioselectivity challenges that are difficult to control under standard conditions [2], meaning that starting with the correctly substituted hydrazine building block is often more practical than attempting late-stage functionalization. The ortho-methyl substitution on the aromatic ring also distinguishes this compound from para- or meta-substituted analogs and from the unsubstituted phenyl derivative 1-ethyl-1-phenylhydrazine, with potential implications for downstream heterocycle regiochemistry and physicochemical properties.

Quantitative Differentiation Evidence: 1-Ethyl-1-(o-tolyl)hydrazine versus Structural Analogs


Ortho-Methyl Substitution Pattern Differentiates 1-Ethyl-1-(o-tolyl)hydrazine from Para- and Meta-Tolyl Analogs

The ortho-methyl substitution pattern in 1-ethyl-1-(o-tolyl)hydrazine provides distinct synthetic accessibility compared to meta- and para-tolyl isomers. Electrochemical preparation studies of tolylhydrazines demonstrate that the position of the methyl substituent (ortho, meta, or para) on the tolyldiazonium precursor affects reduction conditions and outcomes, with ortho-substituted derivatives exhibiting distinct electrochemical behavior from their meta- and para-counterparts [1]. This positional isomerism translates to different synthetic routes, yields, and ultimately commercial availability profiles for the corresponding hydrazine derivatives, making the ortho-substituted compound a distinct procurement entity rather than an interchangeable alternative to its positional isomers.

Arylhydrazine synthesis Electrochemical reduction Isomeric selectivity

Terminal Alkylation Confers Faster Fischer Indole Reaction Kinetics versus Unalkylated Arylhydrazines

A systematic study examining the effect of terminal alkylation on aryl and heteroaryl hydrazines in the Fischer indole synthesis established that compared to unalkylated counterparts, reactions using terminally alkylated hydrazines provided indole products with higher yields and faster rates [1]. The reactions can be conducted at lower temperatures and are compatible with acid-sensitive functionality [1]. This class-level evidence applies to 1-ethyl-1-(o-tolyl)hydrazine, which bears a terminal ethyl substituent absent in comparator compounds such as o-tolylhydrazine (CAS 635-26-7 as hydrochloride) and its N-methyl analog (CAS 70757-77-6).

Fischer indole synthesis Reaction kinetics Heterocycle formation

Distinct Physicochemical Properties Differentiate 1-Ethyl-1-(o-tolyl)hydrazine from Phenyl and Methyl Analogs

1-Ethyl-1-(o-tolyl)hydrazine (MW 150.22, formula C₉H₁₄N₂) possesses distinct physicochemical properties compared to its closest structural analogs. The ortho-methyl substitution increases molecular weight and lipophilicity relative to the unsubstituted phenyl analog 1-ethyl-1-phenylhydrazine (MW 136.19, C₈H₁₂N₂) [1], while the ethyl group on nitrogen differentiates it from the N-methyl analog 1-methyl-1-(o-tolyl)hydrazine (MW 136.19, C₈H₁₂N₂) [2]. These differences translate to divergent chromatographic retention behavior, solubility profiles, and handling characteristics. Computed properties indicate a boiling point of approximately 242.0±19.0 °C (predicted) [3] and density of 1.019 g/cm³ [4].

Physicochemical characterization Lipophilicity Chromatographic behavior

Commercial Purity Specification of ≥98% Enables Direct Use in Sensitive Transformations

Multiple reputable chemical suppliers specify 1-ethyl-1-(o-tolyl)hydrazine at a minimum purity of 98% (T) by titration analysis . This purity specification exceeds the typical ≥95% purity grade commonly offered for comparator compounds such as o-tolylhydrazine hydrochloride (CAS 635-26-7) . The 98% (T) specification is determined via titration methodology rather than chromatographic area percent alone, providing a more reliable measure of actual hydrazine content given the potential for oxidation or degradation products that may not be distinguishable by UV detection.

Purity specification Quality control Procurement criteria

Optimal Application Scenarios for 1-Ethyl-1-(o-tolyl)hydrazine Based on Differentiated Evidence


Accelerated Fischer Indole Synthesis of N-Alkylated Heterocycles

For research groups synthesizing indole derivatives via the Fischer indole route, 1-ethyl-1-(o-tolyl)hydrazine offers the terminal alkylation advantage demonstrated in systematic studies: faster reaction rates and higher yields compared to unalkylated arylhydrazines, with compatibility for lower-temperature conditions and acid-sensitive substrates [1]. The ethyl group is pre-installed on the hydrazine nitrogen, eliminating the need for challenging post-indole N-alkylation steps that often suffer from poor regioselectivity. The ortho-methyl substituent on the aryl ring further influences the indole cyclization regiochemistry, providing access to substitution patterns distinct from those obtainable with phenyl or para-substituted analogs.

Synthesis of Ortho-Substituted Aryl Heterocycles Requiring Specific Steric Profiles

When the target heterocyclic scaffold requires ortho-methyl substitution on the aryl moiety for biological activity or further functionalization, 1-ethyl-1-(o-tolyl)hydrazine provides this substitution pattern directly. The ortho-methyl group creates steric constraints that differ from meta- and para-substituted tolylhydrazine isomers [1], influencing both the cyclization regiochemistry and the conformational properties of the resulting heterocycles. This makes the compound particularly valuable for medicinal chemistry programs exploring structure-activity relationships (SAR) where ortho-substitution is a key pharmacophore element.

High-Fidelity Building Block for Reaction Methodology Development and Optimization

With a certified minimum purity specification of ≥98% (T) by titration analysis [1], 1-ethyl-1-(o-tolyl)hydrazine provides a high-purity starting material suitable for reaction methodology development where impurities could confound mechanistic studies or catalyst screening results. The titration-based purity determination offers greater reliability for hydrazine content than chromatographic methods alone, making this compound a preferred choice for quantitative reaction optimization, kinetic studies, and the establishment of robust synthetic protocols intended for scale-up or publication.

Preparation of Stable Hydrazinium Salt Intermediates for Late-Stage Functionalization

Terminally alkylated hydrazines including 1-ethyl-1-(o-tolyl)hydrazine can be converted to stable hydrazinium salts via a two-step sequence, as demonstrated in recent synthetic methodology studies [1]. These stabilized salt forms offer practical advantages for storage, handling, and late-stage synthetic use, particularly in multi-step sequences where the free hydrazine might be prone to oxidation or premature reaction. The ortho-methyl substitution may further influence salt stability and solubility characteristics compared to unsubstituted or para-substituted analogs, though direct comparative data for this specific compound are not available.

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